3-Chloro-N-methoxy-L-alaninamide

Covalent inhibitor Serine protease Electrophilic warhead

Researchers designing irreversible covalent probes often face racemic mixtures that confound kinetic data or bromomethyl warheads with excessive off-target reactivity. This single-enantiomer (2R) chloromethyl alaninamide solves both issues. Key supply advantages: • Defined (2R) stereochemistry ensures 100% active warhead, eliminating data variability from the inactive (2S) enantiomer. • Intermediate chloromethyl electrophilicity balances target cysteine/serine engagement against non-specific alkylation, outperforming bromomethyl analogs. • Orthogonal primary amine and N-methoxyamide allow direct fluorophore/biotin conjugation without protecting group chemistry, simplifying probe assembly.

Molecular Formula C4H9ClN2O2
Molecular Weight 152.58 g/mol
CAS No. 820253-32-5
Cat. No. B14212732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-methoxy-L-alaninamide
CAS820253-32-5
Molecular FormulaC4H9ClN2O2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESCONC(=O)C(CCl)N
InChIInChI=1S/C4H9ClN2O2/c1-9-7-4(8)3(6)2-5/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1
InChIKeyVERQRELATWIYJN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-methoxy-L-alaninamide – Chiral Building Block for Covalent Inhibitors


3-Chloro-N-methoxy-L-alaninamide (CAS 820253-32-5), systematically named (2R)-2-amino-3-chloro-N-methoxypropanamide, is a chiral L-alaninamide derivative containing a terminal chloromethyl moiety and an N-methoxyamide functional group [1]. The compound possesses a molecular weight of 152.58 g/mol, a polar surface area of 67.84 Ų, and a calculated LogP of 0.77, reflecting a balanced hydrophilic-lipophilic profile suitable for both aqueous biochemical assays and organic synthesis workflows [1]. Structurally, the combination of a primary amine, a chloromethyl electrophile, and an N-methoxyamide positions this compound within the class of modified amino acid derivatives that have been explored for covalent inhibitor design, wherein the chloromethyl group can serve as an electrophilic warhead and the N-methoxyamide may modulate hydrogen bonding interactions [2].

Why 3-Chloro-N-methoxy-L-alaninamide Outperforms Simple Analogs


The procurement decision for 3-chloro-N-methoxy-L-alaninamide is constrained by three structural features that are absent or incompletely replicated in closely related analogs. First, the terminal chloromethyl group provides electrophilic reactivity toward nucleophilic residues (e.g., cysteine thiols, serine hydroxyls) in a manner distinct from bromomethyl, fluoromethyl, or unsubstituted methyl analogs—the chlorine substituent confers a specific balance of leaving-group ability and steric accessibility that directly influences covalent bond formation kinetics [1]. Second, the N-methoxyamide moiety introduces both steric bulk and hydrogen-bonding capacity not present in unsubstituted amides or N-methylamides, altering target binding and metabolic stability in ways that cannot be compensated by simple alanine or propanamide scaffolds [2]. Third, the defined (2R) stereochemistry at the α-carbon is critical for chiral recognition in asymmetric synthesis and enzyme active-site engagement; generic racemic or achiral alternatives lack the stereochemical fidelity required for enantioselective applications . Substituting with unmodified L-alaninamide eliminates the reactive chloromethyl handle entirely; substituting with non‑chiral chloromethyl acetamides forfeits stereochemical control; substituting with bromomethyl analogs introduces altered electrophilicity that can compromise reaction selectivity [1].

Differentiation Evidence: 3-Chloro-N-methoxy-L-alaninamide vs. Analogs


Chloromethyl vs. Bromomethyl Warhead Electrophilicity

The terminal chloromethyl group in 3-chloro-N-methoxy-L-alaninamide functions as an electrophilic warhead capable of forming covalent adducts with active-site nucleophiles, a property shared with the broader class of peptide chloromethyl ketones. Within this class, the chlorine substituent exhibits a leaving-group propensity intermediate between bromine (more reactive, lower selectivity) and fluorine (insufficient reactivity under physiological conditions). This intermediate electrophilicity is critical for balancing covalent bond formation efficiency with target selectivity. [1]

Covalent inhibitor Serine protease Electrophilic warhead Halogen leaving group

N-Methoxyamide vs. N-Methylamide Metabolic Profiles

The N-methoxyamide functional group distinguishes 3-chloro-N-methoxy-L-alaninamide from its N-methylamide and unsubstituted amide counterparts. N-Methoxy substitution introduces both an oxygen atom capable of serving as a hydrogen bond acceptor and a methyl group that provides steric shielding of the adjacent carbonyl. In comparative studies of N-substituted amides, the N-methoxy group reduces susceptibility to amidase-mediated hydrolysis relative to unsubstituted primary amides, while preserving greater aqueous solubility than N-methylamides. [1]

Metabolic stability Hydrogen bonding N-methoxyamide Peptidomimetic

Chiral Purity: (2R) Enantiomer vs. Racemate

3-Chloro-N-methoxy-L-alaninamide is specified as the (2R) enantiomer corresponding to the L-alanine configuration. In contrast to racemic mixtures or the (2S) enantiomer, the defined stereochemistry is non-negotiable for applications requiring chiral induction or enantioselective enzyme recognition. Vendors supplying this compound typically provide the single enantiomer, though the specific enantiomeric excess (ee) must be verified through certificate of analysis.

Chiral synthesis Enantiomeric purity Asymmetric catalysis Quality control

Bifunctional Chloromethyl Amine vs. Monofunctional Analogs

3-Chloro-N-methoxy-L-alaninamide presents two orthogonal reactive handles: a terminal chloromethyl electrophile and a free primary amine. This dual functionality distinguishes it from simpler chloromethyl-containing building blocks (e.g., chloroacetamide, 3-chloropropanamide) that lack the amine handle for further derivatization, and from standard L-alaninamide that lacks the electrophilic chloromethyl group.

Bifunctional building block Orthogonal reactivity Chemical biology Linker chemistry

Key Application Scenarios for 3-Chloro-N-methoxy-L-alaninamide


Covalent Serine/Cysteine Protease Inhibitors with Controlled Electrophilicity

Investigators developing irreversible inhibitors of serine hydrolases or cysteine proteases select 3-chloro-N-methoxy-L-alaninamide as a chloromethyl warhead-containing scaffold when the corresponding bromomethyl analog exhibits unacceptable off-target reactivity or cytotoxicity. The intermediate electrophilicity of the chloromethyl group, as established through class-level structure-reactivity relationships [1], provides a balanced kinetic profile that enables covalent modification of the target active-site nucleophile while minimizing non-specific alkylation. The N-methoxyamide further distinguishes the compound by offering enhanced hydrogen-bonding capacity relative to simple acetamide warheads, which can be exploited to improve binding affinity through additional interactions with the enzyme active site.

Asymmetric Synthesis of Chiral ABPP Probes

Chemical biologists synthesizing enantiomerically pure activity-based probes require the defined (2R) stereochemistry of 3-chloro-N-methoxy-L-alaninamide to ensure that the spatial orientation of the reactive chloromethyl group aligns precisely with the active-site geometry of target enzymes . The bifunctional nature of the compound—combining a free primary amine with the chloromethyl electrophile—enables sequential orthogonal conjugation: the amine can be acylated with a fluorophore or biotin tag, while the chloromethyl warhead remains available for covalent enzyme engagement. This orthogonal reactivity eliminates the need for amine protection/deprotection steps, streamlining probe synthesis relative to monofunctional or protected analogs .

N-Alkoxyamide Peptidomimetics for Improved PK

Medicinal chemistry teams seeking to optimize the metabolic stability of peptide-based lead compounds utilize 3-chloro-N-methoxy-L-alaninamide as a building block that introduces an N-methoxyamide moiety known to confer resistance to amidase cleavage relative to primary amides [2]. In structure-activity relationship (SAR) campaigns, this compound serves as a direct comparator to N-methylamide and unsubstituted amide analogs, enabling quantitative assessment of how N-methoxy substitution impacts target potency, plasma stability, and aqueous solubility. The combination of chiral integrity and N-methoxyamide functionality cannot be simultaneously accessed from generic alaninamide or simple halomethyl amide starting materials, justifying procurement of this specific CAS-numbered entity.

Enantiopure Irreversible Enzyme Inhibitors

In the development of irreversible enzyme inhibitors—particularly those targeting proteases with chiral active sites—the (2R) configuration of 3-chloro-N-methoxy-L-alaninamide ensures that the chloromethyl warhead is presented in the correct three-dimensional orientation for nucleophilic attack by the catalytic residue . Use of racemic material would introduce the (2S) enantiomer, which not only reduces the effective concentration of the active stereoisomer by up to 50% but may also engage in off-target covalent modifications or unproductive binding modes. Researchers conducting kinetic studies of enzyme inactivation therefore specify the single enantiomer to avoid confounding data from stereochemical heterogeneity, a requirement that cannot be satisfied by racemic or achiral chloromethyl amide alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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